cis-7,10,13,16,19-Docosapentaenoic acid methyl ester

Catalog No.
S765053
CAS No.
108698-02-8
M.F
C23H36O2
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-7,10,13,16,19-Docosapentaenoic acid methyl est...

CAS Number

108698-02-8

Product Name

cis-7,10,13,16,19-Docosapentaenoic acid methyl ester

IUPAC Name

methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-

InChI Key

PTFHIRHGARALFY-JEBPEJKESA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Synonyms

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoic Acid Methyl Ester

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC

Cis-7,10,13,16,19-Docosapentaenoic acid methyl ester is a long-chain polyunsaturated fatty acid methyl ester characterized by its unique structure and properties. It has the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol. This compound is derived from docosapentaenoic acid, which is notable for its five double bonds in the cis configuration, making it an important member of the omega-3 fatty acids family. The compound exists primarily as a liquid at room temperature and is used in various biochemical applications, particularly in research settings .

Typical of fatty acid esters:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to docosapentaenoic acid and methanol.
  • Transesterification: It can react with alcohols to form different fatty acid esters, which is useful in biodiesel production.
  • Oxidation: The multiple double bonds make it susceptible to oxidation, leading to the formation of various oxidation products that can affect its stability and biological activity.

These reactions are essential for understanding its behavior in biological systems and industrial applications .

Cis-7,10,13,16,19-Docosapentaenoic acid methyl ester exhibits several biological activities:

  • Anti-inflammatory Effects: It has been shown to modulate inflammatory processes and may help reduce symptoms associated with inflammatory diseases.
  • Cardiovascular Benefits: Similar to other omega-3 fatty acids, it may contribute to cardiovascular health by improving lipid profiles and reducing blood pressure.
  • Neuroprotective Properties: Research suggests that this compound could play a role in protecting neuronal cells from oxidative stress and inflammation .

The synthesis of cis-7,10,13,16,19-docosapentaenoic acid methyl ester can be achieved through various methods:

  • Direct Esterification: This involves reacting docosapentaenoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This method utilizes triglycerides from sources rich in omega-3 fatty acids (like fish oil) and reacts them with methanol under alkaline conditions to produce the methyl ester.
  • Chemical Synthesis: More complex synthetic routes can be employed in laboratories to obtain this compound with high purity and specific configurations .

Cis-7,10,13,16,19-docosapentaenoic acid methyl ester finds applications in various fields:

  • Nutraceuticals: It is used as a dietary supplement due to its health benefits associated with omega-3 fatty acids.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug formulation targeting inflammatory diseases.
  • Research: It serves as a reference compound in studies related to fatty acids and their metabolic pathways .

Studies on the interactions of cis-7,10,13,16,19-docosapentaenoic acid methyl ester highlight its potential synergistic effects with other compounds:

  • With Antioxidants: When combined with antioxidants like vitamin E, it may enhance protective effects against oxidative damage.
  • With Other Fatty Acids: Its interactions with other omega-3 and omega-6 fatty acids are crucial for understanding lipid metabolism and health outcomes.

Research continues to explore these interactions to better understand their implications for health and disease management .

Cis-7,10,13,16,19-docosapentaenoic acid methyl ester shares similarities with several other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Eicosapentaenoic Acid Methyl EsterC20H30O2Contains 20 carbon atoms; primarily found in fish oil.
Docosahexaenoic Acid Methyl EsterC22H32O2Contains six double bonds; significant for brain health.
Alpha-Linolenic Acid Methyl EsterC18H34O2Shorter chain; plant-derived omega-3 fatty acid.
All-cis 4,7,10,13,16-docosapentaenoic AcidC22H34O2Different double bond configuration; less studied.

Cis-7,10,13,16,19-docosapentaenoic acid methyl ester stands out due to its specific configuration of five double bonds and its unique biological activities compared to these similar compounds .

XLogP3

7

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

4IS54O89XP

Wikipedia

(7Z,10Z,13Z,16Z,19Z)-methyl 7,10,13,16,19-docosapentaenoate

Dates

Modify: 2023-08-15
1. T. Rissanen, MSc, RD et al. “Fish Oil–Derived Fatty Acids, Docosahexaenoic Acid and Docosapentaenoic Acid, and the Risk of Acute Coronary Events” Journal of the American Heart Association, pp. 2677-2679, November 20002. N. Mann et al. “Effects of Seal Oil and Tuna-Fish Oil on Platelet Parameters and Plasma Lipid Levels in Healthy Subjects” Lipids, Vol. 45(8) pp. 669-681, 2010

Explore Compound Types